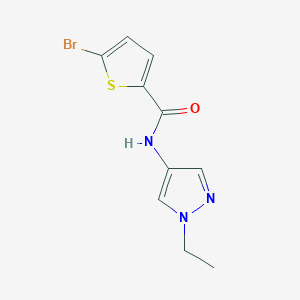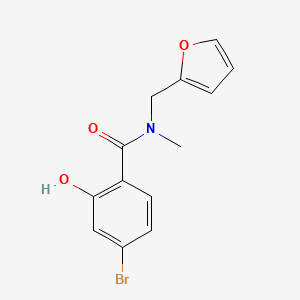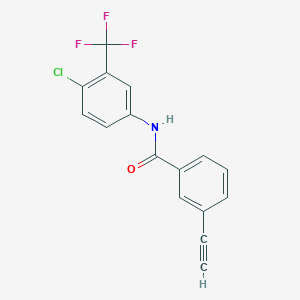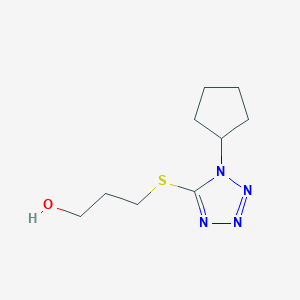![molecular formula C18H13NO2S2 B14911046 4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)
4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is conjugated with a benzylidene group and a benzaldehyde moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde typically involves the condensation of benzylidene-anilines with mercaptoacetic acid. This reaction is carried out in the presence of a suitable solvent such as benzene at a controlled temperature of around 30°C for approximately 10 minutes . The reaction proceeds through an intramolecular cyclocondensation mechanism, forming the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzylidene and benzaldehyde moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzylidene and benzaldehyde groups.
科学的研究の応用
4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to target key signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- Lobeglitazone
- Pioglitazone
- Rosiglitazone
- Epalrestat
- Ponesimod
Uniqueness
Compared to these similar compounds, 4-((3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzaldehyde stands out due to its unique combination of a thiazolidinone ring with benzylidene and benzaldehyde groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
特性
分子式 |
C18H13NO2S2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C18H13NO2S2/c20-12-15-8-6-13(7-9-15)10-16-17(21)19(18(22)23-16)11-14-4-2-1-3-5-14/h1-10,12H,11H2/b16-10- |
InChIキー |
VFFSLHRMNXJEBM-YBEGLDIGSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C=O)/SC2=S |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C=O)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)

![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)

![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)
![Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)
![2-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B14911009.png)



